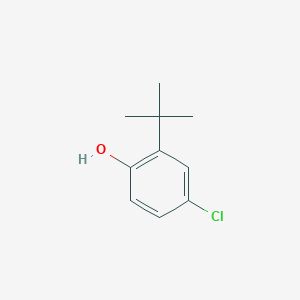

2-(tert-Butyl)-4-chlorophenol

概要

説明

2-(tert-Butyl)-4-chlorophenol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photoactivated Periodate Reaction with 4-Chlorophenol

This study explored the use of photoactivated periodate for the degradation of 4-CP. It was found that under certain conditions (low irradiation intensities, specific wavelength, and acidic pH), 4-CP degrades by pseudo-first-order kinetics. The presence of tert-butyl alcohol suggested that the degradation pathway was not dominated by hydroxyl radicals (Chia, Tang, & Weavers, 2004).

Adsorption Kinetics of 4-CP onto Granular Activated Carbon

This research focused on the adsorption kinetics of 4-CP in the presence of ultrasound at various frequencies and acoustic powers. The study aimed to understand the mechanism of ultrasound-assisted adsorption rather than enhancing adsorption capacity. Findings indicated that both adsorption rate and amount were significantly improved in the presence of ultrasound (Hamdaoui & Naffrechoux, 2009).

Visible-light-induced Photocatalytic Degradation of 4-CP

This study investigated the degradation of 4-CP under visible light in an aqueous suspension of pure TiO2. It was observed that 4-CP could degrade under visible light, generating chlorides and CO2. The addition of tert-butyl alcohol showed that hydroxyl radicals were not involved in the degradation process. The surface complexation between phenolic compounds and TiO2 was found to be responsible for the visible light reactivity (Kim & Choi, 2005).

Sonochemical and Photosonochemical Degradation of 4-CP

This research examined the degradation of 4-CP by ultrasonic irradiation and its combination with UV irradiation. The study found that hydroxyl radicals are the primary reactive species responsible for 4-CP degradation in this process (Hamdaoui & Naffrechoux, 2008).

Ozonation of p-Chlorophenol in Aqueous Solution

This study explored the ozonation of p-chlorophenol (CHP) in aqueous solutions across different pH levels. It was observed that the pH influences the reactivity of the system, and the oxidation process occurs under a quasi-diffusional regime (Andreozzi & Marotta, 1999).

作用機序

Target of Action

Related compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA processing, glycolysis, protein synthesis, xenobiotic metabolism, and calcium signaling, respectively .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern due to its crowded nature . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . This suggests that 2-(tert-Butyl)-4-chlorophenol may interact with its targets through similar mechanisms, potentially altering their function and triggering downstream effects.

Biochemical Pathways

The tert-butyl group has been associated with both biosynthetic and biodegradation pathways . It’s also worth noting that the compound’s potential to influence various biochemical pathways could be linked to its interaction with multiple protein targets .

Pharmacokinetics

A related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate, has been studied for its pharmacokinetics and metabolism in rats

Result of Action

For instance, a combination of BHT and BHA, which are structurally similar to this compound, has been reported to exert a strong inhibitory effect on the expression of Cox2 and Tnfa mRNA, indicating anti-inflammatory activity .

特性

IUPAC Name |

2-tert-butyl-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSXYZWJAZVUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333821 | |

| Record name | 2-(tert-Butyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-85-2 | |

| Record name | 2-(tert-Butyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

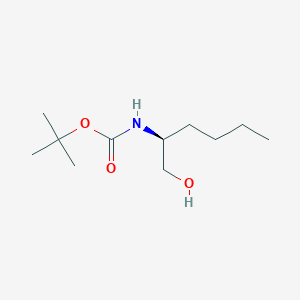

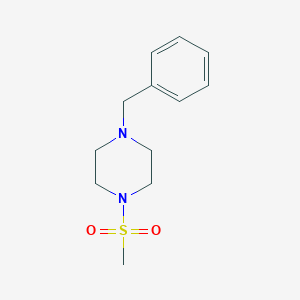

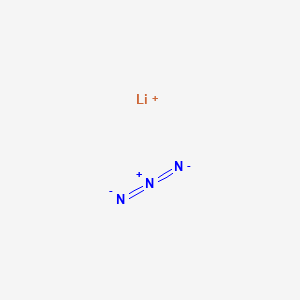

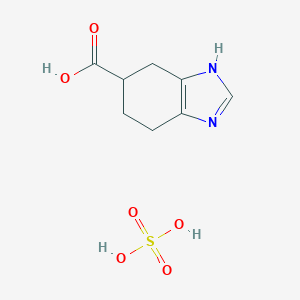

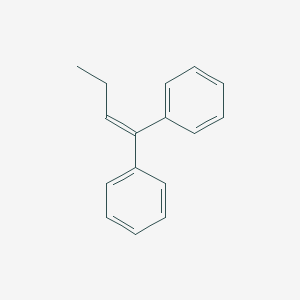

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

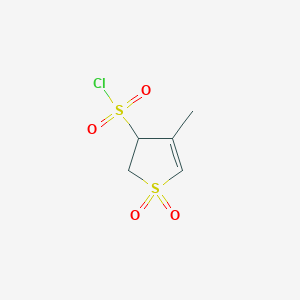

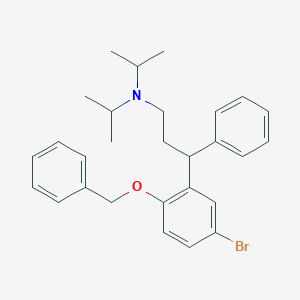

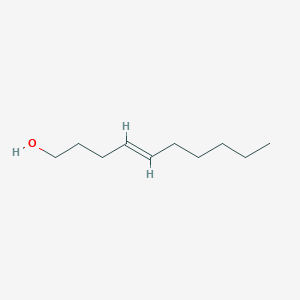

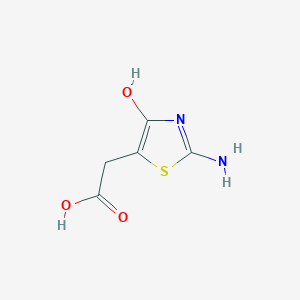

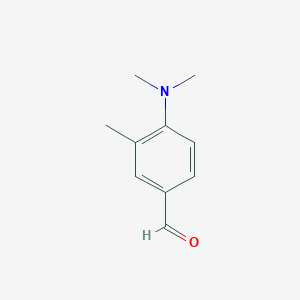

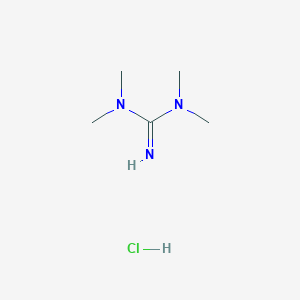

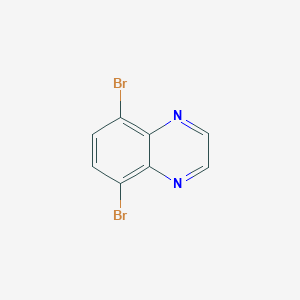

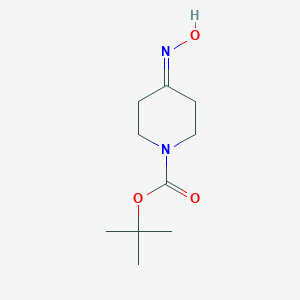

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。